molecular formula C24H28NOPS B12509248 N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide

N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide

Cat. No.: B12509248
M. Wt: 409.5 g/mol
InChI Key: CQTCXERPVMMUIR-UHFFFAOYSA-N
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Description

N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide is a chiral phosphine ligand used in various asymmetric catalytic reactions. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure high purity and consistency. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are used for quality assurance .

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, amines, and substituted derivatives of the original compound. These products are often used as intermediates in further synthetic applications .

Scientific Research Applications

N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide involves its ability to coordinate with transition metals, forming stable complexes. These complexes facilitate various catalytic processes by providing a chiral environment that promotes enantioselectivity. The molecular targets include transition metal centers, and the pathways involved are primarily related to catalytic cycles in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide
  • N-[1-(5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide

Uniqueness

This compound is unique due to its specific chiral environment and its ability to form highly stable complexes with a wide range of transition metals. This makes it particularly effective in asymmetric catalysis compared to other similar compounds .

Properties

Molecular Formula

C24H28NOPS

Molecular Weight

409.5 g/mol

IUPAC Name

N-[1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C24H28NOPS/c1-19(25-28(26)24(2,3)4)22-17-11-12-18-23(22)27(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-19,25H,1-4H3

InChI Key

CQTCXERPVMMUIR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C

Origin of Product

United States

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